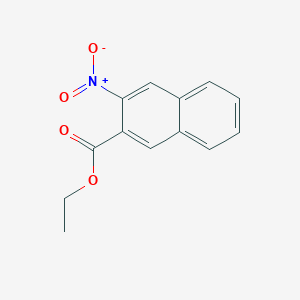
(R)-Benzyl 3-hydroxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 3-hydroxyazepane-1-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. It is characterized by its azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a benzyl group attached to the nitrogen atom. The presence of a hydroxyl group at the third position of the azepane ring adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-hydroxyazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the azepane ring.
Hydroxylation: The hydroxyl group at the third position can be introduced through an oxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of ®-Benzyl 3-hydroxyazepane-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-hydroxyazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Benzyl halides or other alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
®-Benzyl 3-hydroxyazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azepane ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxyazepane-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
Benzyl 4-hydroxyazepane-1-carboxylate: Hydroxyl group at the fourth position instead of the third.
Benzyl 3-hydroxyhexane-1-carboxylate: Six-membered ring instead of a seven-membered azepane ring.
Uniqueness
®-Benzyl 3-hydroxyazepane-1-carboxylate is unique due to its specific chiral configuration and the presence of both a benzyl group and a hydroxyl group on the azepane ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (3R)-3-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m1/s1 |
InChI Key |
ADANQYYHJVOFNG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN(C[C@@H](C1)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


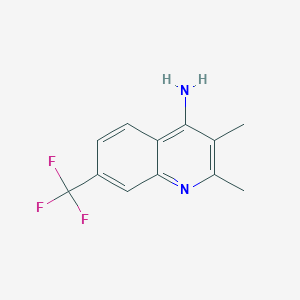
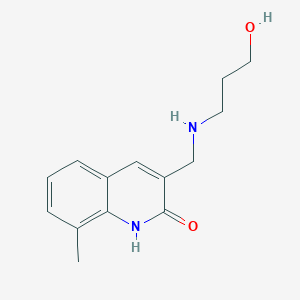
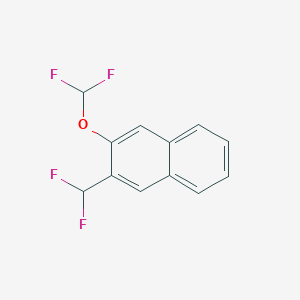
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
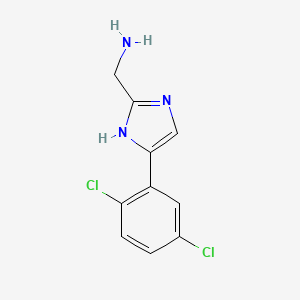
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
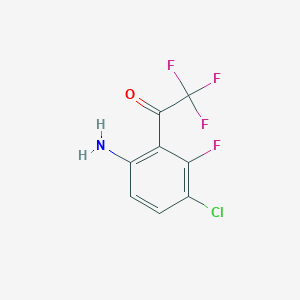


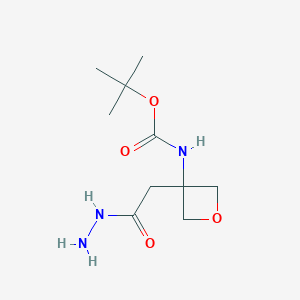

![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)
